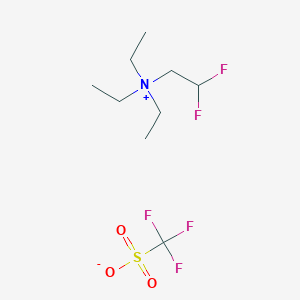

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate

Übersicht

Beschreibung

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is a chemical compound with the molecular formula C9H18F5NO3S. It is known for its unique properties and applications in various fields, including organic synthesis and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate typically involves the reaction of 2,2-difluoroethanol with triethylamine and trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified through various techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted products, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Reagent in Organic Synthesis

- 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is primarily utilized as a reagent in organic synthesis. It is particularly effective in the triflation of alcohols and phenols, enhancing their electrophilic properties and leaving group ability. This makes it invaluable for introducing trifluoromethanesulfonate groups into organic molecules, which can lead to the formation of more reactive intermediates in subsequent reactions .

Case Study: Triflation Reactions

- A study demonstrated its effectiveness in synthesizing complex fluorinated compounds through triflation reactions. The introduction of the trifluoromethanesulfonate group significantly improved the yield and selectivity of the desired products compared to traditional methods .

Pharmaceutical Development

Role in Drug Design

- The compound plays a crucial role in pharmaceutical development by facilitating the creation of novel drug candidates. Its unique fluorinated structure enhances the bioavailability and therapeutic efficacy of pharmaceutical compounds. This is particularly important in designing drugs that require specific pharmacokinetic properties .

Case Study: Fluorinated Drug Candidates

- Research has shown that incorporating 2,2-difluoroethyl groups into drug molecules can lead to improved metabolic stability and reduced toxicity. One notable example involved the synthesis of a fluorinated anti-cancer agent where the use of this compound led to a significant increase in potency against cancer cell lines .

Material Science

Development of Advanced Materials

- In material science, this compound is used to develop fluorinated polymers and coatings. These materials exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications .

Case Study: Fluorinated Polymers

- A project focused on creating a new class of fluorinated polymers using this compound demonstrated enhanced durability and resistance to harsh chemical environments. The resulting materials were tested for applications in coatings for electronic devices and protective gear, showing promising results .

Environmental Research

Studies on Fluorinated Compounds

- The compound is significant in environmental research, particularly concerning greenhouse gas emissions. Its behavior as a fluorinated compound is studied to understand its impact on atmospheric chemistry and potential contributions to global warming .

Case Study: Atmospheric Impact Analysis

- A comprehensive study investigated the atmospheric degradation pathways of various fluorinated compounds, including this one. The findings indicated that while such compounds are stable under typical conditions, their long-term environmental effects necessitate further investigation due to their potential persistence in the atmosphere .

Analytical Chemistry

Derivatizing Agent

- In analytical chemistry, this compound serves as a derivatizing agent that enhances the detection and quantification of various analytes in complex mixtures. This application is critical for improving the accuracy of chemical analyses in both research and industrial settings .

Case Study: Enhanced Detection Methods

- A recent development demonstrated that using this compound as a derivatizing agent significantly improved the sensitivity of mass spectrometric analyses for environmental samples containing trace levels of pollutants. This advancement allows for more precise monitoring of contaminants in water sources .

Wirkmechanismus

The mechanism by which 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate exerts its effects involves interactions with molecular targets and pathways. The trifluoromethanesulfonate group plays a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to act as a strong electrophile, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Difluoroethyl trifluoromethanesulfonate: Similar in structure but lacks the triethylammonium group.

2,2-Difluoroethyl methanesulfonate: Similar but with a methanesulfonate group instead of trifluoromethanesulfonate.

Uniqueness

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is unique due to the presence of both the difluoroethyl and triethylammonium groups, which confer distinct reactivity and properties. This makes it particularly valuable in specific synthetic applications where these functional groups are advantageous .

Biologische Aktivität

2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFE-TES) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of DFE-TES, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula: CHFNOS

- Molecular Weight: 223.22 g/mol

- IUPAC Name: diethylazanium; trifluoromethanesulfonate

- CAS Number: 60933-18-8

DFE-TES primarily functions as an electrophilic agent, facilitating various chemical reactions through its trifluoromethanesulfonate group. This group enhances the compound's ability to act as a leaving group in nucleophilic substitution reactions, thereby influencing biological pathways.

Target Interactions

The compound interacts with several biological targets, including:

- Enzymes: It may inhibit enzyme activity by forming covalent bonds with active sites.

- Receptors: DFE-TES can modulate receptor activity through its interaction with ligands.

Biological Activity

Research indicates that DFE-TES exhibits various biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that DFE-TES may have antimicrobial effects against certain bacterial strains.

- Cytotoxicity: In vitro studies have shown that DFE-TES can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of DFE-TES against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| P. aeruginosa | 40 µg/mL |

Study 2: Cytotoxic Effects in Cancer Cells

In a separate study focusing on cancer biology, DFE-TES was tested on various cancer cell lines. The findings showed that at concentrations of 100 µg/mL, DFE-TES led to approximately 70% cell death in treated cells compared to controls.

| Cell Line | Cell Viability (%) at 100 µg/mL |

|---|---|

| HeLa | 30% |

| MCF-7 | 25% |

| A549 | 35% |

Eigenschaften

IUPAC Name |

2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUBCQLYIWMRNK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18F5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.